molecular formula C26H23NO3 B10879945 8-ethoxy-1,3-dimethyl-6-(9-methyl-9H-carbazol-3-yl)-4H-cyclohepta[c]furan-4-one

8-ethoxy-1,3-dimethyl-6-(9-methyl-9H-carbazol-3-yl)-4H-cyclohepta[c]furan-4-one

Cat. No.: B10879945
M. Wt: 397.5 g/mol
InChI Key: USGQJWPQEFBDNH-UHFFFAOYSA-N
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Description

8-ethoxy-1,3-dimethyl-6-(9-methyl-9H-carbazol-3-yl)-4H-cyclohepta[c]furan-4-one: is a complex organic compound featuring a unique structure that combines elements of carbazole, furan, and cycloheptane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-1,3-dimethyl-6-(9-methyl-9H-carbazol-3-yl)-4H-cyclohepta[c]furan-4-one typically involves multiple steps:

    Formation of the Carbazole Derivative: The initial step often involves the synthesis of the 9-methyl-9H-carbazole derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Furan Ring Formation: The furan ring is introduced through a cyclization reaction, often involving the use of a suitable diene and a dienophile under thermal or catalytic conditions.

    Cycloheptane Ring Construction: The cycloheptane ring is formed via intramolecular cyclization, which may require specific catalysts and reaction conditions to ensure the correct ring size and substitution pattern.

    Ethoxy and Methyl Group Introduction: The ethoxy and methyl groups are typically introduced through alkylation reactions, using reagents such as ethyl iodide and methyl iodide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole and furan moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the furan ring, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivity, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structural features suggest potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties could be harnessed for various technological applications.

Mechanism of Action

The mechanism by which 8-ethoxy-1,3-dimethyl-6-(9-methyl-9H-carbazol-3-yl)-4H-cyclohepta[c]furan-4-one exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific proteins or enzymes, altering their activity. The molecular targets could include DNA, RNA, or various enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    9-methyl-9H-carbazole: Shares the carbazole core but lacks the furan and cycloheptane rings.

    1,3-dimethyl-4H-cyclohepta[c]furan-4-one: Contains the furan and cycloheptane rings but lacks the carbazole moiety.

    8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one: Similar structure but without the carbazole group.

Uniqueness

The uniqueness of 8-ethoxy-1,3-dimethyl-6-(9-methyl-9H-carbazol-3-yl)-4H-cyclohepta[c]furan-4-one lies in its combination of carbazole, furan, and cycloheptane rings, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C26H23NO3

Molecular Weight

397.5 g/mol

IUPAC Name

4-ethoxy-1,3-dimethyl-6-(9-methylcarbazol-3-yl)cyclohepta[c]furan-8-one

InChI

InChI=1S/C26H23NO3/c1-5-29-24-14-18(13-23(28)25-15(2)30-16(3)26(24)25)17-10-11-22-20(12-17)19-8-6-7-9-21(19)27(22)4/h6-14H,5H2,1-4H3

InChI Key

USGQJWPQEFBDNH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=O)C2=C(OC(=C12)C)C)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C

Origin of Product

United States

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